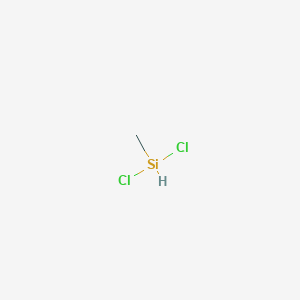
Dichloromethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethylsilane (also known as methyldichlorosilane) is a chemical compound with the formula CH₄Cl₂Si. It is a colorless liquid with a sharp, acrid odor and is highly reactive. This compound is primarily used in the production of silicones and other silicon-based materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloromethylsilane can be synthesized through the direct reaction of methyl chloride with silicon in the presence of copper as a catalyst. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, silane, methyldichloro- is often produced by the catalytic redistribution of methyldichlorosilane with trichlorosilane or tetrachlorosilane. This process involves two main steps:
- Catalytic redistribution to form methyltrichlorosilane and dichlorosilane.
- Catalytic disproportionation of dichlorosilane to produce silane and trichlorosilane .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloromethylsilane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silicon dioxide and other silicon-oxygen compounds.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Oxidation: Requires oxidizing agents such as oxygen or ozone.
Substitution: Often involves nucleophiles like alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Produces silanols and hydrochloric acid.
Oxidation: Forms silicon dioxide.
Substitution: Yields various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dichloromethylsilane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silicones.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of silane, methyldichloro- involves its high reactivity with water and other nucleophiles. Upon exposure to moisture, it hydrolyzes to form silanols and hydrochloric acid. The silanols can further condense to form siloxane bonds, which are the backbone of many silicon-based materials. This reactivity makes it a valuable compound for surface modification and the synthesis of various silicon-containing products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloromethylsilane: Similar in structure but with different reactivity and applications.
Trichlorosilane: Used in the production of high-purity silicon for semiconductors.
Tetrachlorosilane: Employed in the production of fumed silica and other silicon-based materials.
Uniqueness
This compound is unique due to its specific reactivity profile, which allows for the efficient production of silicones and other organosilicon compounds. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in the synthesis of silicon-based materials .
Propriétés
Formule moléculaire |
CH4Cl2Si |
|---|---|
Poids moléculaire |
115.03 g/mol |
Nom IUPAC |
dichloro(methyl)silane |
InChI |
InChI=1S/CH4Cl2Si/c1-4(2)3/h4H,1H3 |
Clé InChI |
NWKBSEBOBPHMKL-UHFFFAOYSA-N |
SMILES canonique |
C[SiH](Cl)Cl |
Numéros CAS associés |
99936-08-0 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


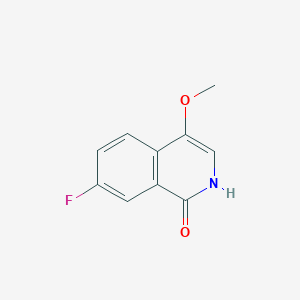
![3-[2-(Dimethylamino)ethoxy]propiononitrile](/img/structure/B8780664.png)
![2-Amino-5-isopropyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8780671.png)
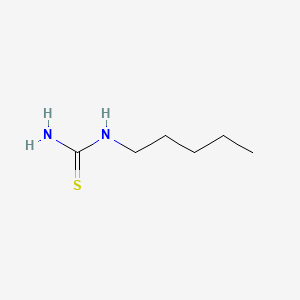
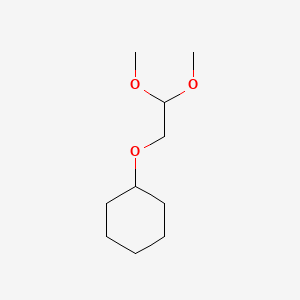
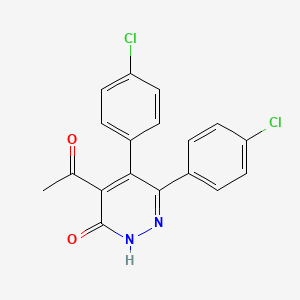
![3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8780705.png)
![2-METHYL-[4,5'-BIPYRIMIDIN]-6-AMINE](/img/structure/B8780719.png)
![Bicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B8780723.png)
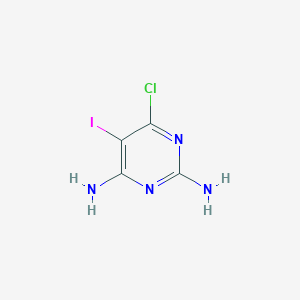
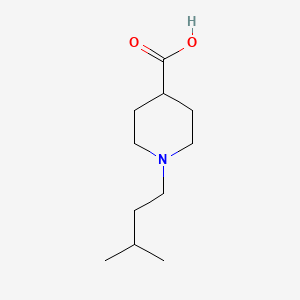
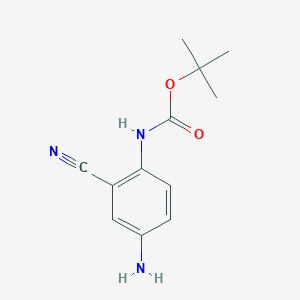
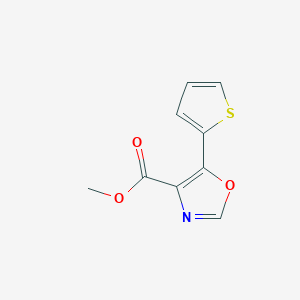
![Methyl (S)-5,6,7,8-tetrahydro-5-oxoimidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B8780748.png)
